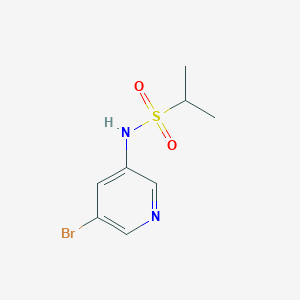

N-(5-Bromopyridin-3-yl)propane-2-sulfonamide

Description

Properties

IUPAC Name |

N-(5-bromopyridin-3-yl)propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2S/c1-6(2)14(12,13)11-8-3-7(9)4-10-5-8/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLUFKFISOBCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727078 | |

| Record name | N-(5-Bromopyridin-3-yl)propane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093819-33-0 | |

| Record name | N-(5-Bromopyridin-3-yl)propane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Bromopyridin-3-yl)propane-2-sulfonamide is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its structural motif, featuring a sulfonamide linkage to a substituted pyridine ring, is prevalent in a variety of biologically active molecules. Sulfonamides are a critical class of compounds in pharmaceuticals, known for their antibacterial, anti-inflammatory, and diuretic properties, among others. The strategic placement of a bromine atom on the pyridine ring offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of a robust and efficient synthesis route for N-(5-Bromopyridin-3-yl)propane-2-sulfonamide, designed for researchers and professionals in the field of organic and medicinal chemistry. The guide delves into the strategic considerations behind the synthetic pathway, a detailed, step-by-step experimental protocol, and the underlying chemical principles that ensure a successful and reproducible synthesis.

Core Synthesis Strategy: A Two-Step Approach

The most logical and efficient pathway for the synthesis of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide involves a two-step sequence, starting from commercially available precursors. This strategy is centered around the formation of the key intermediate, 5-bromopyridin-3-amine, followed by its sulfonylation with propane-2-sulfonyl chloride.

Caption: Overall synthetic strategy for N-(5-Bromopyridin-3-yl)propane-2-sulfonamide.

This approach is advantageous due to the ready availability of the starting materials and the generally high-yielding nature of the individual reactions. The Hofmann rearrangement is a classic and reliable method for the conversion of amides to amines, while the sulfonylation of amines is a fundamental and well-understood transformation in organic synthesis.

Part 1: Synthesis of the Key Intermediate: 5-bromopyridin-3-amine

The synthesis of 5-bromopyridin-3-amine is a critical first step. A highly effective and scalable method for this transformation is the Hofmann rearrangement of 5-bromonicotinamide.

Mechanism and Rationale:

The Hofmann rearrangement is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. The reaction proceeds through a series of steps involving the deprotonation of the amide by a base, followed by reaction with a halogen (in this case, bromine) to form an N-haloamide intermediate. Further deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to the desired amine. The use of sodium hypobromite (NaOBr), generated in situ from sodium hydroxide and bromine, is a common and effective reagent for this transformation.

Experimental Protocol: Synthesis of 5-bromopyridin-3-amine

Materials and Reagents:

-

5-Bromonicotinamide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Deionized water

-

Ethyl acetate

-

Heptane

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of Sodium Hypobromite Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, prepare a solution of sodium hydroxide (0.79 mol) in deionized water (340 mL). While maintaining the temperature below 10 °C, slowly add bromine (0.255 mol) to the stirred solution.

-

Reaction Initiation: To the freshly prepared, pre-cooled sodium hypobromite solution, add 5-bromonicotinamide (0.209 mol) in one portion with vigorous stirring.

-

Reaction Progression: Allow the reaction mixture to gradually warm to room temperature, and then heat the mixture to 70 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the resulting suspension to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude 5-bromopyridin-3-amine by flash column chromatography on silica gel, eluting with a mixture of heptane and ethyl acetate (e.g., 1:1 v/v) to yield the pure product as a solid.

Part 2: Sulfonylation to Yield N-(5-Bromopyridin-3-yl)propane-2-sulfonamide

The final step in the synthesis is the sulfonylation of 5-bromopyridin-3-amine with propane-2-sulfonyl chloride. This reaction forms the desired sulfonamide linkage.

Mechanism and Rationale:

The formation of a sulfonamide bond occurs via the nucleophilic attack of the amino group of 5-bromopyridin-3-amine on the electrophilic sulfur atom of propane-2-sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The choice of base is crucial; a non-nucleophilic organic base such as pyridine or triethylamine is often used, as it can also act as the solvent. Alternatively, an inorganic base like sodium carbonate in an aqueous or biphasic system can be employed.[1] The electron-withdrawing nature of the bromine atom and the pyridine ring nitrogen decreases the nucleophilicity of the amino group in 5-bromopyridin-3-amine, which may necessitate slightly more forcing conditions compared to the sulfonylation of more electron-rich anilines.

Experimental Protocol: Synthesis of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide

Materials and Reagents:

-

5-bromopyridin-3-amine

-

Propane-2-sulfonyl chloride

-

Pyridine (anhydrous) or Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (DCM, anhydrous) if using an inorganic base

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-bromopyridin-3-amine (1.0 eq) in anhydrous pyridine (acting as both solvent and base) and cool the solution to 0 °C in an ice bath. Alternative: Dissolve 5-bromopyridin-3-amine in anhydrous dichloromethane (DCM) and add sodium carbonate (2.0 eq).

-

Addition of Sulfonyl Chloride: Add propane-2-sulfonyl chloride (1.1 eq) dropwise to the cooled and stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting amine is consumed.

-

Work-up: Quench the reaction by slowly adding cold water. If pyridine was used as the solvent, remove it under reduced pressure. Dilute the residue with ethyl acetate and wash successively with 1M HCl (to remove any remaining pyridine), saturated aqueous sodium bicarbonate solution, and brine. If DCM and sodium carbonate were used, filter the solid and wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude N-(5-Bromopyridin-3-yl)propane-2-sulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product.

Data Presentation

| Parameter | Step 1: Synthesis of 5-bromopyridin-3-amine | Step 2: Sulfonylation |

| Key Reactants | 5-Bromonicotinamide, Sodium Hypobromite | 5-bromopyridin-3-amine, Propane-2-sulfonyl chloride |

| Stoichiometry | 1.0 eq 5-Bromonicotinamide, 1.2 eq Bromine | 1.0 eq 5-bromopyridin-3-amine, 1.1 eq Propane-2-sulfonyl chloride |

| Solvent | Water | Pyridine or Dichloromethane |

| Base | Sodium Hydroxide | Pyridine or Sodium Carbonate |

| Temperature | 0 °C to 70 °C | 0 °C to Room Temperature |

| Reaction Time | ~2 hours | 12-18 hours |

| Typical Yield | 70-80% | 75-90% |

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide.

Conclusion

The synthesis route outlined in this technical guide provides a reliable and efficient method for the preparation of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide. By following the detailed experimental protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development programs. The use of readily available starting materials and well-established chemical transformations makes this synthetic pathway amenable to both small-scale laboratory synthesis and larger-scale production.

References

-

Adole, V. A., et al. (2025-08-08). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. Available at: [Link]

-

Sadawarte, G., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. Available at: [Link]

Sources

An In-depth Technical Guide to N-(5-Bromopyridin-3-yl)propane-2-sulfonamide (CAS 1093819-33-0)

Abstract

This technical guide provides a comprehensive overview of N-(5-bromopyridin-3-yl)propane-2-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is not extensively published, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for researchers, scientists, and drug development professionals. We will explore a plausible synthetic route, predict its physicochemical properties, and discuss its potential biological activities and therapeutic applications based on the well-documented roles of its constituent chemical motifs: the bromopyridine core and the sulfonamide functional group. This guide aims to serve as a foundational resource to stimulate and inform future research into this promising compound.

Introduction: The Strategic Combination of Bromopyridine and Sulfonamide Moieties

The convergence of a pyridine ring and a sulfonamide group within a single molecular entity has been a highly fruitful strategy in the development of novel therapeutic agents.[1] Pyridine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals, prized for their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to improve a compound's pharmacokinetic profile.[2][3] The inclusion of a bromine atom on the pyridine ring can further enhance biological activity by increasing lipophilicity and potentially enabling specific interactions with biological targets.

Concurrently, the sulfonamide functional group is a cornerstone of medicinal chemistry, most famously recognized for its role in the first generation of antibacterial drugs.[1] Beyond their antimicrobial properties, sulfonamides exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory effects.[4][5] The sulfonamide moiety can act as a bioisostere for a carboxylic acid or an amide, offering improved metabolic stability and altered binding properties.[6]

The strategic fusion of these two pharmacophores in N-(5-bromopyridin-3-yl)propane-2-sulfonamide suggests a molecule with significant potential for biological activity. This guide will now delve into the practical aspects of its synthesis and potential applications.

Proposed Synthesis of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide

The synthesis of N-(5-bromopyridin-3-yl)propane-2-sulfonamide can be logically approached through the sulfonylation of 5-bromo-3-aminopyridine with propane-2-sulfonyl chloride. This reaction is a standard method for the formation of sulfonamides.

Synthetic Scheme

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide

Introduction

This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the complete structure elucidation of the novel compound, N-(5-Bromopyridin-3-yl)propane-2-sulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details a proposed synthetic route and the subsequent application of modern analytical techniques to unequivocally confirm the molecular structure of the target compound. The causality behind experimental choices and the integration of data from multiple analytical platforms are emphasized to ensure scientific integrity and trustworthiness in the elucidated structure.

Proposed Synthesis

The synthesis of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide can be logically approached through the reaction of 3-amino-5-bromopyridine with propane-2-sulfonyl chloride. This is a standard method for the formation of sulfonamides.

Experimental Protocol: Synthesis of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide

-

Reaction Setup: To a stirred solution of 3-amino-5-bromopyridine (1.0 eq.) in anhydrous pyridine (10 mL) at 0 °C, add propane-2-sulfonyl chloride (1.2 eq.) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(5-Bromopyridin-3-yl)propane-2-sulfonamide.

Structure Elucidation Workflow

The following diagram illustrates the integrated approach to confirming the structure of the synthesized compound.

Caption: Workflow for the structure elucidation of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal technique for determining the molecular weight and obtaining information about the fragmentation pattern of the synthesized compound, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1] For high-resolution mass spectrometry (HRMS), further dilution to the µg/mL range is recommended.

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Predicted Mass Spectrum Data

| Parameter | Predicted Value |

| Molecular Formula | C₈H₁₁BrN₂O₂S |

| Molecular Weight | 279.15 g/mol |

| [M+H]⁺ (Monoisotopic) | m/z 278.9800, 280.9779 (due to Br isotopes) |

Predicted Fragmentation Pattern

The fragmentation of sulfonamides in ESI-MS often involves cleavage of the S-N bond and loss of SO₂.[2][3][4]

Caption: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the characteristic functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum is expected to show characteristic bands for the sulfonamide and aromatic moieties.[5][6]

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3350-3250 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| S=O Asymmetric Stretch | 1350-1310 |

| S=O Symmetric Stretch | 1170-1150 |

| C=C Aromatic Stretch | 1600-1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7][8][9]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-2 (Pyridine) |

| ~8.3 | d | 1H | H-6 (Pyridine) |

| ~7.8 | t | 1H | H-4 (Pyridine) |

| ~7.0 | s (broad) | 1H | N-H |

| ~3.2 | septet | 1H | CH (Isopropyl) |

| ~1.3 | d | 6H | CH₃ (Isopropyl) |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-2 (Pyridine) |

| ~145 | C-6 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~135 | C-3 (Pyridine) |

| ~118 | C-5 (Pyridine) |

| ~55 | CH (Isopropyl) |

| ~23 | CH₃ (Isopropyl) |

2D NMR Spectroscopy

2D NMR experiments are crucial for assembling the molecular fragments and confirming the overall structure.[10][11]

-

COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the isopropyl group (CH to CH₃) and the connectivity of the pyridine ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for connecting the isopropylsulfonyl group to the pyridine ring via the nitrogen atom.

Caption: Expected key 2D NMR correlations.

Single-Crystal X-ray Crystallography

If the synthesized compound can be obtained in a crystalline form, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure.[12]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a solution in a suitable solvent system.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often 100 K).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

The resulting crystal structure would provide precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state, serving as the ultimate confirmation of the proposed structure.

Conclusion

The comprehensive application of the analytical techniques detailed in this guide—mass spectrometry, IR spectroscopy, 1D and 2D NMR spectroscopy, and potentially single-crystal X-ray crystallography—provides a robust and self-validating system for the unambiguous structure elucidation of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide. The synergy between these techniques allows for the confident determination of the molecular formula, the identification of functional groups, the mapping of the carbon-hydrogen framework, and the confirmation of the connectivity between all atoms, thereby ensuring the scientific integrity of the final structural assignment.

References

-

Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

ACS Publications. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

-

ACS Publications. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. Retrieved from [Link]

-

EPFL. (n.d.). 2D NMR. Retrieved from [Link]

-

PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

-

Sci-Hub. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO 2 via rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2D NMR Introduction. Retrieved from [Link]

-

Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

-

PubMed Central. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

-

CONICET. (2005). Spectral Assignments and Reference Data. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Ft-Ir and Computational Study of Sulphaguanidine. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (1955). The infrared spectra of some sulphonamides. The Royal Society of Chemistry. Retrieved from [Link]

-

Sci-Hub. (n.d.). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]

-

Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

PubMed Central. (n.d.). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

-

SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

-

ACS Publications. (2023). Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands. Inorganic Chemistry. Retrieved from [Link]

-

The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press. Retrieved from [Link]

-

HMDB. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000863). Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Retrieved from [Link]

-

ResearchGate. (n.d.). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Retrieved from [Link]

-

PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

Sources

- 1. Sci-Hub. 13C-NMR Shift Increments for 3-Substituted Pyridines / HETEROCYCLES, 1981 [sci-hub.ru]

- 2. Ft-Ir and Computational Study of Sulphaguanidine – Oriental Journal of Chemistry [orientjchem.org]

- 3. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 6. epfl.ch [epfl.ch]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ulethbridge.ca [ulethbridge.ca]

- 9. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

"N-(5-Bromopyridin-3-yl)propane-2-sulfonamide" mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide

Abstract

N-(5-Bromopyridin-3-yl)propane-2-sulfonamide is a novel chemical entity with potential therapeutic applications. As a compound without a well-documented biological profile, a systematic and multi-faceted approach is required to elucidate its mechanism of action (MoA). This guide provides a comprehensive framework for researchers and drug development professionals to investigate the molecular targets and cellular effects of this and other novel small molecules. By integrating computational, biochemical, and cell-based methodologies, this document outlines a logical and scientifically rigorous workflow, from initial target hypothesis generation to in-depth pathway analysis. The protocols and strategies described herein are designed to be self-validating, ensuring a high degree of confidence in the eventual determination of the compound's MoA.

Introduction and Structural Rationale

N-(5-Bromopyridin-3-yl)propane-2-sulfonamide is a synthetic organic compound characterized by two key structural motifs: a brominated pyridine ring and a propane-2-sulfonamide group. The inherent bioactivity of these moieties in other known therapeutic agents provides a logical starting point for hypothesizing potential mechanisms of action.

-

Sulfonamides: This functional group is a well-established pharmacophore. It is the cornerstone of sulfa antibiotics, which act by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. In human cells, sulfonamides are known to target carbonic anhydrases, a family of metalloenzymes involved in various physiological processes, including pH regulation and fluid balance.

-

Bromopyridines: The pyridine ring is a common scaffold in medicinal chemistry, found in numerous drugs with diverse biological activities. Halogenation, such as with bromine, can significantly modulate a compound's physicochemical properties, including its lipophilicity and binding interactions. Pyridine derivatives are known to act as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and modulators of other enzyme classes.

Given this structural composition, N-(5-Bromopyridin-3-yl)propane-2-sulfonamide could plausibly interact with a range of biological targets. This guide outlines a systematic approach to identify and validate its primary MoA.

A Strategic Workflow for Mechanism of Action Elucidation

A robust investigation into a novel compound's MoA requires a multi-pronged approach that progressively narrows down the possibilities from broad, unbiased screening to specific, hypothesis-driven validation. The following workflow is proposed:

Caption: A multi-phase workflow for MoA elucidation.

Phase 1: Target Hypothesis Generation

The initial phase focuses on generating plausible hypotheses for the compound's biological target(s) through a combination of computational and experimental approaches.

In Silico Target Prediction

Computational methods can provide a rapid and cost-effective way to prioritize potential targets based on the compound's structure.

-

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a specific protein target. Docking N-(5-Bromopyridin-3-yl)propane-2-sulfonamide against libraries of protein structures (e.g., kinases, carbonic anhydrases) can identify proteins with high-affinity binding pockets.

-

Pharmacophore Screening: This involves creating a 3D model of the compound's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) and searching for proteins that can accommodate this pharmacophore.

Broad In Vitro Screening

Parallel screening against large panels of purified enzymes or receptors can quickly identify direct molecular interactions.

-

Kinase Profiling: Given the prevalence of the pyridine moiety in kinase inhibitors, screening against a comprehensive panel of human kinases (e.g., a 400+ kinase panel) is a high-priority starting point.

-

Carbonic Anhydrase Profiling: Based on the sulfonamide group, assessing the compound's inhibitory activity against a panel of human carbonic anhydrase isoforms is also warranted.

Table 1: Hypothetical Kinase Panel Screening Data

| Kinase Target | Percent Inhibition at 10 µM |

| Kinase A | 5% |

| Kinase B | 92% |

| Kinase C | 8% |

| Kinase D | 3% |

| Kinase E | 88% |

Phase 2: Target Identification and Engagement

Once initial "hits" are identified, the next phase is to confirm direct binding in a cellular context and quantify the interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its target inside intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Experimental Protocol: CETSA

-

Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the vehicle (e.g., DMSO) and another with N-(5-Bromopyridin-3-yl)propane-2-sulfonamide at a desired concentration (e.g., 10 µM) for 1-2 hours.

-

Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Centrifugation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at high speed.

-

Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the putative target protein (e.g., Kinase B from the initial screen). An increase in the amount of soluble protein at higher temperatures in the drug-treated samples compared to the vehicle-treated samples confirms target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Biochemical Assays for Affinity Determination

To quantify the potency of the compound against its validated target, standard biochemical assays are employed.

-

IC50 Determination: This measures the concentration of the compound required to inhibit the activity of the target enzyme by 50%. For a kinase, this could be a radiometric assay measuring the transfer of radiolabeled phosphate to a substrate.

-

Binding Affinity (Kd) Determination: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can directly measure the binding affinity between the compound and the purified target protein.

Phase 3: Target Validation and Pathway Analysis

The final phase aims to confirm that the identified target is indeed responsible for the compound's cellular effects and to map the downstream signaling consequences.

Genetic Validation

Genetic methods provide the most rigorous evidence for target validation. The logic is that if the compound's effect is mediated through a specific target, then removing that target should render the cells resistant to the compound.

-

siRNA/shRNA Knockdown: Transiently reducing the expression of the target protein using small interfering RNAs (siRNA) or short hairpin RNAs (shRNA).

-

CRISPR/Cas9 Knockout: Permanently ablating the gene encoding the target protein.

If cells with reduced or absent target protein expression show a diminished response to N-(5-Bromopyridin-3-yl)propane-2-sulfonamide in a functional assay (e.g., a cell viability assay), this provides strong evidence for on-target activity.

Downstream Pathway Analysis

Once the primary target is validated, the next step is to understand how its modulation affects cellular signaling.

-

Western Blotting: This is used to assess the phosphorylation status of known downstream substrates of the target protein. For example, if the target is a kinase, treatment with the compound should lead to a decrease in the phosphorylation of its substrates.

-

RNA-Sequencing (RNA-Seq): This provides a global view of the transcriptional changes induced by the compound, offering insights into the broader cellular pathways that are affected.

Caption: A hypothetical signaling pathway for the compound.

Conclusion

The elucidation of the mechanism of action for a novel compound like N-(5-Bromopyridin-3-yl)propane-2-sulfonamide is a systematic process of hypothesis generation, testing, and validation. By following the integrated workflow presented in this guide—from broad, unbiased screening to specific, high-resolution validation—researchers can confidently identify the molecular target(s), confirm cellular engagement, and map the downstream functional consequences. This foundational knowledge is critical for the further development of any new chemical entity into a potential therapeutic agent.

References

-

Title: Antimicrobial Agents: Sulphonamides and Quinolones Source: Kucers' The Use of Antibiotics: A Clinical Review of Antibacterial, Antifungal, Antiparasitic, and Antiviral Drugs URL: [Link]

-

Title: Carbonic Anhydrase Inhibitors Source: National Center for Biotechnology Information URL: [Link]

-

Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

potential biological targets of "N-(5-Bromopyridin-3-yl)propane-2-sulfonamide"

An In-Depth Technical Guide to Elucidating the Biological Targets of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide

Introduction: The Enigmatic Potential of a Novel Sulfonamide

The sulfonamide scaffold is a cornerstone of medicinal chemistry, giving rise to a remarkable diversity of therapeutic agents since the discovery of prontosil.[1][2] These compounds are not monolithic in their biological effects; their activities span from antibacterial and anticancer to anti-inflammatory and antidiabetic applications.[3][4][5][6] The specific biological targets of a given sulfonamide are dictated by the nature of the substituents on the core structure.[6][7] N-(5-Bromopyridin-3-yl)propane-2-sulfonamide is a novel entity within this chemical class, and as of this writing, its specific biological targets remain uncharacterized. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the biological targets of this promising, yet enigmatic, molecule. We will proceed from computational predictions to rigorous in vitro and cell-based validation, providing not just protocols, but the strategic reasoning behind each experimental choice.

Part 1: Charting the Course: In Silico Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico analysis can provide a ranked list of plausible biological targets, guiding our experimental design. This initial phase leverages the known pharmacology of the sulfonamide class and the specific structural features of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide.

Pharmacophore Modeling and Ligand-Based Similarity Searching

The rationale here is that structurally similar molecules often exhibit similar biological activities. We will use the structure of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide as a query to search databases of known bioactive compounds (e.g., ChEMBL, PubChem).

-

Methodology:

-

Generate a 3D conformation of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide.

-

Define a pharmacophore model based on its key chemical features: hydrogen bond donors and acceptors, aromatic regions, and hydrophobic centers.

-

Utilize this model to screen chemical databases for compounds with similar pharmacophoric features.

-

Analyze the known biological targets of the top-ranked hits to generate a preliminary list of potential targets for our compound of interest.

-

Molecular Docking: A Virtual Look into Target Binding

Molecular docking allows us to predict the binding affinity and orientation of our compound within the active sites of known sulfonamide targets. Based on the broad literature of sulfonamide activity, high-priority target classes for docking studies include:

-

Bacterial Dihydropteroate Synthase (DHPS): The classical target for antibacterial sulfonamides.[1][8][9]

-

Carbonic Anhydrases (CAs): Particularly tumor-associated isoforms like CA IX and XII.[4][5]

-

Cyclooxygenase-2 (COX-2): A key enzyme in inflammation.[6]

-

Tyrosine Kinases: A diverse family of enzymes often implicated in cancer.[4]

-

ATP-sensitive Potassium Channels (KATP): The target of sulfonylurea antidiabetic drugs.[1][6]

The following DOT script visualizes the computational workflow for target prediction.

Caption: In vitro workflow for target validation.

Part 3: Cellular Context: Validating Targets in a Biological System

Confirming direct binding and functional modulation in vitro is a critical step, but it does not guarantee that the compound will have the same effect in a complex cellular environment. Therefore, cell-based assays are essential to validate the biological relevance of our findings.

Antimicrobial Susceptibility Testing: The Classical Sulfonamide Role

Given the history of sulfonamides as antibacterial agents, a primary screen for antimicrobial activity is warranted. [1][8] Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Reagents and Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). [10] * Bacterial growth medium (e.g., Mueller-Hinton broth).

-

N-(5-Bromopyridin-3-yl)propane-2-sulfonamide.

-

Positive control antibiotic.

-

96-well microplates.

-

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the bacterial strain.

-

Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Anticancer Cell Proliferation Assays: Exploring a Modern Role for Sulfonamides

Many modern sulfonamides exhibit potent anticancer activity. [4][11]A cell proliferation assay is a straightforward method to assess this potential.

Protocol: MTT Cell Proliferation Assay

-

Reagents and Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum.

-

N-(5-Bromopyridin-3-yl)propane-2-sulfonamide.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 48-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (the concentration required to inhibit cell growth by 50%).

-

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

CETSA is the in-cell counterpart to TSA and provides definitive evidence of target engagement in a physiological context.

Protocol: Cellular Thermal Shift Assay

-

Reagents and Materials:

-

Cultured cells expressing the target protein.

-

N-(5-Bromopyridin-3-yl)propane-2-sulfonamide.

-

Lysis buffer.

-

Antibodies against the target protein for Western blotting or ELISA.

-

-

Procedure:

-

Treat cultured cells with the test compound or vehicle control.

-

Heat the cells at various temperatures to induce protein denaturation and aggregation.

-

Lyse the cells and separate the soluble protein fraction from the aggregated fraction by centrifugation.

-

Quantify the amount of soluble target protein at each temperature using Western blotting or ELISA.

-

Ligand binding will stabilize the target protein, resulting in more soluble protein remaining at higher temperatures compared to the control.

-

The following DOT script visualizes the cell-based validation workflow.

Caption: Workflow for cell-based target validation.

Quantitative Data Summary

| Assay Type | Key Parameter | Expected Outcome for an Active Compound |

| Enzyme Inhibition | IC50 / GI50 | Low nanomolar to micromolar value |

| Thermal Shift Assay (TSA) | ΔTm | > 2°C increase in melting temperature |

| MIC Assay | MIC Value | Low µg/mL or micromolar value |

| CETSA | Thermal Stability | Increased stability at higher temperatures |

Conclusion

The journey to identify the biological targets of a novel compound like N-(5-Bromopyridin-3-yl)propane-2-sulfonamide is a systematic process of hypothesis generation and rigorous experimental validation. The sulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. [4][7]By following the integrated workflow outlined in this guide—from in silico prediction to in vitro validation and finally to cell-based confirmation of target engagement—researchers can efficiently and confidently elucidate the mechanism of action of this and other novel chemical entities. This foundational knowledge is the bedrock upon which all future drug development efforts are built.

References

- Yousif, M. N. M., El-Gazzar, A. B. A., Hafez, H. N., Fayed, A. A., ElRashedy, A., & Yousif, N. M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695-707.

- BenchChem. (2025).

- BenchChem. (2025). The Multifaceted Biological Activities of Sulfonamide Derivatives: A Technical Guide for Researchers.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- Novel research strategies of sulfonamide deriv

- Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (n.d.). PMC - NIH.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).

- Krátký, M. (2024). Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus. Future Medicinal Chemistry, 16(6), 545-562.

- Krátký, M. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online.

- Biological activity and synthesis of sulfonamide derivatives: A brief review. (n.d.).

Sources

- 1. Novel research strategies of sulfonamide derivatives [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 6. openaccesspub.org [openaccesspub.org]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide: A Preformulation Blueprint for Drug Development

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of the novel compound N-(5-Bromopyridin-3-yl)propane-2-sulfonamide. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of solubility's critical role in the pharmaceutical sciences. We will explore the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and provide the tools for accurate data interpretation and presentation.

The Pivotal Role of Solubility in Drug Discovery and Development

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical gatekeeper for success. A drug must be in solution to be absorbed and to exert its pharmacological effect.[1][2][3] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, presenting a major hurdle for formulation scientists.[2][3]

For a compound such as N-(5-Bromopyridin-3-yl)propane-2-sulfonamide, which possesses structural motifs common in medicinal chemistry, a thorough understanding of its solubility profile is not merely an academic exercise but a crucial success factor for its development.[4] Early and accurate solubility assessment can guide lead optimization, inform formulation strategies, and ultimately de-risk the entire development process.[5][6]

Deconstructing the Molecule: Predicting the Solubility Behavior of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide

The chemical structure of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide (CAS: 1093819-33-0, Molecular Formula: C8H11BrN2O2S) offers valuable clues to its potential solubility.[7][8] A qualitative analysis based on the principle of "like dissolves like" can provide initial insights.[9]

-

Polar Moieties: The presence of a sulfonamide group (-SO2NH-) and a pyridine ring introduces polarity and the potential for hydrogen bonding with protic solvents like water.[9][10] The nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms in the sulfonamide group can act as hydrogen bond acceptors, while the sulfonamide N-H can act as a hydrogen bond donor.[10]

-

Non-Polar Regions: Conversely, the propane group and the brominated pyridine ring contribute to the molecule's lipophilicity, which may favor solubility in non-polar organic solvents.[9]

-

Ionizability: The pyridine ring introduces a basic character to the molecule, suggesting that its solubility will be pH-dependent. In acidic media, the pyridine nitrogen can be protonated, forming a more soluble salt. The sulfonamide proton is weakly acidic and may be deprotonated at higher pH values, also influencing solubility.

Therefore, a comprehensive solubility assessment of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide must investigate its behavior across a range of pH values and in various solvent systems.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In the context of drug discovery, it is crucial to differentiate between two key types of solubility measurements: thermodynamic and kinetic solubility.[11][12]

-

Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent under thermodynamic equilibrium at a given temperature and pressure.[12] This is a fundamental property of the compound in its most stable crystalline form.

-

Kinetic Solubility , on the other hand, is determined by a process where a compound is first dissolved in a co-solvent (typically DMSO) and then diluted into an aqueous buffer.[6][13] The kinetic solubility is the concentration at which the compound precipitates out of solution. This value is often higher than the thermodynamic solubility due to the formation of a supersaturated solution and can be influenced by the experimental conditions.[14][15]

While kinetic solubility assays are valuable for high-throughput screening in early discovery, thermodynamic solubility is the "gold standard" for preformulation and is essential for developing robust formulations.[16]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility.[16][17]

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and other relevant solvents (e.g., ethanol, propylene glycol). The presence of undissolved solid is essential to ensure equilibrium is reached.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The equilibration time should be determined experimentally by sampling at different time points until the concentration in solution remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a filter that does not adsorb the compound) can be used to separate the solid from the liquid phase.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the solubility as the average of at least three replicate measurements for each solvent system.

-

Caption: Thermodynamic Solubility Determination Workflow.

Kinetic Solubility Determination: The DMSO Co-Solvent Method

This method is suitable for higher throughput screening and provides an indication of the concentration at which the compound may precipitate from a supersaturated solution.[13]

Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

-

Serial Dilution:

-

Perform a serial dilution of the DMSO stock solution in a 96-well plate.

-

-

Addition to Aqueous Buffer:

-

Transfer a small volume of each DMSO dilution to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

-

Incubation and Precipitation Detection:

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

-

Data Analysis:

-

Plot the turbidity reading against the compound concentration. The kinetic solubility is typically defined as the concentration at which the turbidity signal exceeds a certain threshold above the background.

-

Caption: Kinetic Solubility Determination Workflow.

Data Presentation and Interpretation

All quantitative solubility data for N-(5-Bromopyridin-3-yl)propane-2-sulfonamide should be summarized in a clear and concise tabular format.

Table 1: Solubility Profile of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide

| Solvent/Buffer System | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |

| 0.1 M HCl | 1.0 | 25 | Experimental Value | Experimental Value |

| Acetate Buffer | 4.5 | 25 | Experimental Value | Experimental Value |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Experimental Value | Experimental Value |

| Carbonate Buffer | 9.0 | 25 | Experimental Value | Experimental Value |

| Water | ~7.0 | 25 | Experimental Value | Experimental Value |

| Ethanol | N/A | 25 | Experimental Value | Experimental Value |

| Propylene Glycol | N/A | 25 | Experimental Value | Experimental Value |

Note: This table serves as a template. The "Experimental Value" fields are to be populated with data generated from the protocols described above.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the thorough characterization of the solubility of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide. By understanding the theoretical basis of solubility and implementing robust experimental protocols, researchers can generate high-quality data that is essential for making informed decisions throughout the drug development process. The insights gained from these studies will be invaluable for guiding formulation development, predicting in vivo performance, and ultimately increasing the probability of success for this promising compound.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?. YouTube. [Link]

-

IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. [Link]

-

Drug Discovery News. (n.d.). Substance solubility. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

-

National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

PubMed. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Chem LibreTexts. (2023). Solubility of Organic Compounds. [Link]

-

ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

National Center for Biotechnology Information. (2021). Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ucd.ie [ucd.ie]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. N-(5-bromopyridin-3-yl)propane-2-sulfonamide | 1093819-33-0 [chemicalbook.com]

- 8. N-(5-bromopyridin-3-yl)propane-2-sulfonamide 95.00% | CAS: 1093819-33-0 | AChemBlock [achemblock.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmatutor.org [pharmatutor.org]

- 14. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

Spectroscopic Characterization of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, N-(5-Bromopyridin-3-yl)propane-2-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a predictive analysis of the expected spectroscopic data based on foundational chemical principles and data from analogous structures. Furthermore, it details the experimental protocols necessary for the robust acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring scientific integrity and fostering a deeper understanding of the molecule's structural elucidation.

Introduction and Synthetic Strategy

N-(5-Bromopyridin-3-yl)propane-2-sulfonamide is a compound of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.[1] The synthesis of this target molecule, while not explicitly detailed in the current literature, can be reliably achieved through the established reaction of an amine with a sulfonyl chloride.

The proposed synthetic pathway involves the reaction of 3-amino-5-bromopyridine with propane-2-sulfonyl chloride in the presence of a suitable base, such as pyridine or a non-nucleophilic amine like triethylamine, in an appropriate aprotic solvent like dichloromethane. This reaction is a cornerstone of sulfonamide synthesis and is expected to proceed with high efficiency.[2]

Understanding the synthetic route is paramount, as it informs the potential impurities that may be present in the final product, such as unreacted starting materials or side-products, which can be identified through the spectroscopic techniques detailed below.

Predicted Spectroscopic Data

In the absence of published experimental data for N-(5-Bromopyridin-3-yl)propane-2-sulfonamide, we can predict the key spectroscopic signatures based on the analysis of its constituent functional groups and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[3] For the title compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| Isopropyl CH₃ | ~1.3-1.5 | Doublet | ~7 | 6H | Diastereotopic methyl groups coupled to the isopropyl CH. |

| Isopropyl CH | ~3.2-3.6 | Septet | ~7 | 1H | Methine proton coupled to the six methyl protons. |

| Pyridine H-2 | ~8.4-8.6 | Doublet | ~2 | 1H | Deshielded by the adjacent nitrogen and influenced by the sulfonamide group. Small meta-coupling to H-4. |

| Pyridine H-4 | ~8.2-8.4 | Triplet/Doublet of Doublets | ~2 | 1H | Influenced by both the bromine at C-5 and the sulfonamide at C-3, showing small couplings to H-2 and H-6. |

| Pyridine H-6 | ~8.6-8.8 | Doublet | ~2 | 1H | Deshielded by the adjacent nitrogen. Small meta-coupling to H-4. |

| Sulfonamide NH | ~7.0-8.0 | Broad Singlet | - | 1H | Chemical shift is solvent and concentration-dependent; expected to be a broad signal that can exchange with D₂O.[4] |

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| Isopropyl CH₃ | ~22-24 | Typical range for isopropyl methyl carbons. |

| Isopropyl CH | ~55-60 | Methine carbon attached to the sulfur atom. |

| Pyridine C-5 | ~118-122 | Carbon bearing the bromine atom; shielded relative to other pyridine carbons. |

| Pyridine C-3 | ~135-140 | Carbon attached to the sulfonamide group. |

| Pyridine C-4 | ~145-148 | Aromatic CH carbon. |

| Pyridine C-2 | ~148-152 | Aromatic CH carbon deshielded by the adjacent nitrogen. |

| Pyridine C-6 | ~150-154 | Aromatic CH carbon deshielded by the adjacent nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within a molecule. The sulfonamide group has very characteristic vibrational modes.[5]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3250-3350 | Medium, Sharp | N-H stretch | Characteristic of the sulfonamide N-H bond.[6] |

| 1320-1350 | Strong | Asymmetric SO₂ stretch | A strong and characteristic absorption for the sulfonyl group.[4] |

| 1140-1160 | Strong | Symmetric SO₂ stretch | Another strong and characteristic absorption for the sulfonyl group.[4] |

| 1550-1600 | Medium-Strong | C=C and C=N stretching | Aromatic ring vibrations of the pyridine moiety. |

| ~900 | Medium | S-N stretch | Stretching vibration of the sulfur-nitrogen bond.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectral Data (Electron Ionization - EI):

| m/z | Interpretation | Rationale |

| 294/296 | Molecular Ion [M]⁺ | The presence of two peaks of nearly equal intensity is the hallmark of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[7] |

| 187/189 | [M - C₃H₇SO₂]⁺ | Loss of the propane-2-sulfonyl radical. |

| 156/158 | [M - C₃H₇SO₂NH]⁺ | Fragmentation of the pyridine ring after loss of the sulfonamide group. |

| 78 | [C₅H₄N]⁺ | Loss of the bromine atom from the bromopyridine fragment.[8] |

For Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 295/297. Tandem MS (MS/MS) experiments would likely show a characteristic loss of SO₂ (64 Da).[9]

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following experimental protocols are recommended.

NMR Data Acquisition

Workflow for NMR Analysis:

Caption: Workflow for NMR data acquisition and processing.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 10-20 mg of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; while CDCl₃ is standard, DMSO-d₆ can be beneficial for observing exchangeable protons like the sulfonamide N-H.[10]

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. A spectral width of -2 to 12 ppm is typically sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a longer acquisition time will be required.

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC (to correlate protons with their directly attached carbons) are highly recommended.

IR Data Acquisition

Workflow for IR Analysis (ATR):

Caption: Workflow for ATR-FTIR data acquisition.

Detailed Protocol:

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples as it requires minimal sample preparation.

-

Background Scan: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact. Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The resulting spectrum should be baseline corrected. Identify and label the key absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry Data Acquisition

Workflow for MS Analysis (ESI):

Caption: Workflow for ESI-MS data acquisition and analysis.

Detailed Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent compatible with mass spectrometry, such as methanol or acetonitrile, with a small percentage of formic acid to promote protonation.

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule and will likely yield a strong signal for the protonated molecule [M+H]⁺.[11]

-

Full Scan Analysis: Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight. The characteristic isotopic pattern of bromine should be clearly visible.

-

Tandem MS (MS/MS): Perform a product ion scan on the [M+H]⁺ peak. This will induce fragmentation and provide valuable structural information, such as the loss of SO₂.[12]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide. By leveraging predictive analysis based on established chemical principles and providing detailed, field-proven experimental protocols, researchers are well-equipped to undertake the structural elucidation of this and related molecules with confidence. The successful application of these multi-faceted spectroscopic techniques will ensure the unambiguous confirmation of the compound's structure, a critical step in any drug discovery and development pipeline.

References

- BenchChem. (2025). Unraveling Mass Spectral Fragmentation: A Comparative Guide to 3-Bromopyridine and its Deuterated Analog.

- Ikonomou, M. G., Blades, A. T., & Kebarle, P. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.

- Kokotou, M. G., et al. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.

- Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2025). Preprints.org.

- Dülger, B., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1089-1094.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

- BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Benzenesulfonamides.

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669.

- Scholars Research Library. (n.d.). Synthesis of New Sulfonamide Derivatives-Phenyl.

- Chemistry LibreTexts. (2023). NMR - Interpretation.

- Elgemeie, G. H., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(14), 1335-1354.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromopropane.

- ResearchGate. (n.d.). Selected spectroscopic NMR and IR data of compounds 1-13.

- YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

- Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.

- ChemicalBook. (n.d.). Sulfanilamide(63-74-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). Methanesulfonamide(3144-09-0) 1H NMR spectrum.

- PubChem. (n.d.). 3-[(2-amino-5-bromopyridin-3-yl)sulfonylamino]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide.

- Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives.

- PubMed. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects.

- ResearchGate. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach.

- Ingenta Connect. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion.

- ACS Publications. (n.d.). Infrared Spectra of Sulfones and Related Compounds.

- Semantic Scholar. (2004). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides.

- Smolecule. (2024). Buy 3-Bromopyridine-2-sulfonyl chloride.

- CymitQuimica. (n.d.). CAS 10147-37-2: 2-Propanesulfonyl chloride.

- BLDpharm. (n.d.). 1202552-53-1|N-((5-Bromopyridin-3-yl)methyl)ethanesulfonamide.

- Advanced ChemBlocks. (n.d.). N-(5-bromopyridin-3-yl)propane-2-sulfonamide 95.00%.

- ChemicalBook. (n.d.). N-(5-bromopyridin-3-yl)propane-2-sulfonamide | 1093819-33-0.

- Google Patents. (n.d.). CN1451652A - Process for preparing 3-amino propane sulfonic acid.

- PubChem. (n.d.). 3-Amino-1-propanesulfonyl chloride.

- BLDpharm. (n.d.). 1545127-49-8|5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride.

- Google Patents. (n.d.). US20140288308A1 - Novel processes for the manufacture of propane-1-sulfonic acid -amide.

- RSC Publishing. (2015). Recent advances in the synthesis of N-acyl sulfonamides.

- NIH. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]